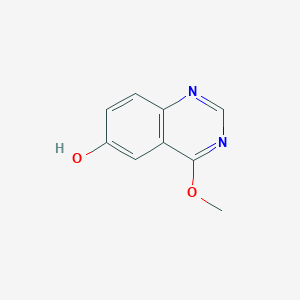

4-methoxyquinazolin-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxyquinazolin-6-ol, also known as 6-methoxyquinazolin-4-ol, is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyquinazolin-6-ol typically involves the reaction of anilines with aldehydes, followed by cyclization. One common method includes the use of transition-metal catalysts to facilitate the formation of the quinazoline ring. For instance, the reaction of 2-aminobenzonitrile with methoxyacetaldehyde under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinazolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Methoxyquinazolin-6-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.

Industry: The compound is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 4-methoxyquinazolin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of cell proliferation in cancer cells or reduction of inflammation through enzyme inhibition .

Comparison with Similar Compounds

Quinazolin-4-ol: Lacks the methoxy group, which can affect its reactivity and biological activity.

6-Chloroquinazolin-4-ol: The presence of a chlorine atom can significantly alter its chemical properties and applications.

4-Hydroxyquinazoline: Similar structure but different functional groups, leading to varied applications

Uniqueness: 4-Methoxyquinazolin-6-ol is unique due to its methoxy group, which can enhance its solubility and reactivity. This functional group also allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Biological Activity

4-Methoxyquinazolin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of the methoxy group at position 4 and the hydroxyl group at position 6 are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anti-cancer therapies.

- Enzyme Interaction : It acts as a probe in biochemical assays, allowing researchers to study enzyme activities and protein interactions, which are critical for understanding disease mechanisms.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Antitumor Efficacy :

A study evaluated the antitumor effects of this compound on breast cancer cells. The compound was found to induce apoptosis and cell cycle arrest at the G1 phase in MDA-MB-468 and MCF-7 cell lines. In vivo studies using xenograft models showed significant tumor reduction without apparent toxicity, suggesting a favorable therapeutic index . -

Kinase Targeting :

Research indicated that this compound selectively inhibits BRD4 and PARP1, two proteins implicated in cancer progression and DNA repair mechanisms. This dual-targeting approach enhances its potential as a synthetic lethal agent in BRCA1/2 mutant cancers . -

Neuroprotection :

In a model of oxidative stress-induced neuronal injury, this compound demonstrated protective effects by reducing cell death and promoting survival pathways. This indicates potential applications in neurodegenerative diseases .

Properties

IUPAC Name |

4-methoxyquinazolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-7-4-6(12)2-3-8(7)10-5-11-9/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMQNKXNAWMIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.